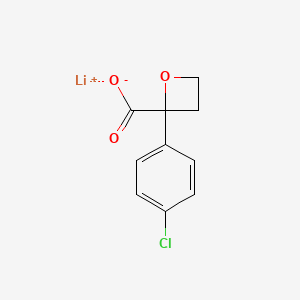

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate

Description

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a lithium salt derived from the carboxylic acid 2-(4-chlorophenyl)oxetane-2-carboxylic acid. The compound features a strained oxetane ring fused to a carboxylate group, with a 4-chlorophenyl substituent at the 2-position. The oxetane ring’s strain (~25 kcal/mol) contributes to its reactivity, making it a candidate for drug intermediates or materials science applications .

Properties

Molecular Formula |

C10H8ClLiO3 |

|---|---|

Molecular Weight |

218.6 g/mol |

IUPAC Name |

lithium;2-(4-chlorophenyl)oxetane-2-carboxylate |

InChI |

InChI=1S/C10H9ClO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |

InChI Key |

UVYGCCYXQCHJFP-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1COC1(C2=CC=C(C=C2)Cl)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxetane Ring Formation Strategies

The oxetane ring in 2-(4-chlorophenyl)oxetane-2-carboxylate can be constructed via several well-documented synthetic routes:

Epoxide Ring Expansion and Cyclization : Starting from epoxides bearing a 4-chlorophenyl substituent, ring expansion or intramolecular cyclization can yield the oxetane ring. For example, halide intermediates derived from epoxides can be cyclized using strong bases such as potassium tert-butoxide or organometallic reagents to form 2-substituted oxetanes in high yields (83–99%).

Intramolecular Williamson Etherification : Ester derivatives of 4-chlorophenyl-substituted hydroxy acids can undergo intramolecular nucleophilic substitution via Williamson ether synthesis to form the oxetane ring. This method often involves activation of a primary alcohol followed by base-promoted cyclization.

Oxetane Formation from Sugar Derivatives : Although less directly related, sugar-derived lactones and triflates have been converted into oxetane-2-carboxylates via ring contraction reactions, demonstrating the versatility of oxetane ring synthesis.

Carboxylate Functionalization

After oxetane ring formation, the carboxylate group at the 2-position is introduced or modified:

Oxidation or Hydrolysis of Esters : Ester intermediates of 2-(4-chlorophenyl)oxetane can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Selective Functional Group Transformations : Functionalization of the oxetane ring with carboxylate groups can be achieved through controlled oxidation or by using carboxylate-containing starting materials in the cyclization step.

Preparation of Lithium(1+) Ion 2-(4-Chlorophenyl)oxetane-2-carboxylate

Metallation to Lithium Salt

The lithium salt is prepared by neutralizing the free 2-(4-chlorophenyl)oxetane-2-carboxylic acid with a lithium base, typically lithium hydroxide or lithium carbonate, in aqueous or alcoholic media:

Reaction Conditions : The acid is dissolved in a suitable solvent such as methanol or water, and lithium hydroxide is added slowly at controlled temperatures (0–25 °C) to avoid decomposition of the oxetane ring.

Isolation : The lithium salt typically precipitates out or can be isolated by evaporation and recrystallization from solvents like ethanol or acetone.

Purity and Yield : Purification by recrystallization yields the lithium salt with high purity (>95%) and good yields (70–85%) depending on reaction scale and conditions.

Alternative Preparation via Lithium Diisopropylamide (LDA)

In some advanced synthetic protocols, lithium diisopropylamide (LDA) can be used to deprotonate the carboxylic acid or precursor esters to form the lithium carboxylate in situ, facilitating further functionalization or polymerization reactions.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxide ring cyclization | Base-mediated cyclization (KOtBu, MeMgBr) | 83–99 | High yields for 2-substituted oxetanes |

| Intramolecular Williamson etherification | Activation with TsCl, NaH cyclization | 62–85 | Used for oxetane ring formation from ketals |

| Hydrolysis of ester to acid | Acid/base hydrolysis in aqueous/alcoholic medium | 75–90 | Mild conditions preserve oxetane ring integrity |

| Formation of lithium salt | Neutralization with LiOH or Li2CO3 in MeOH/water | 70–85 | Controlled temperature to avoid ring opening |

| LDA-mediated metallation | Deprotonation with lithium diisopropylamide | Variable | Used for in situ lithium salt formation |

Research Findings and Analytical Data

Structural Confirmation : X-ray crystallography confirms the oxetane ring and lithium carboxylate coordination in the solid state, showing stable lithium-oxygen interactions without ring strain-induced decomposition.

Spectroscopic Characterization : NMR (¹H, ¹³C) spectra show characteristic chemical shifts for oxetane methylene protons (~3.5–4.5 ppm) and carboxylate carbons (~170–175 ppm). IR spectra display strong absorption bands for carboxylate groups (~1600 cm⁻¹) and oxetane ring vibrations (~900–950 cm⁻¹).

Thermal Stability : Differential scanning calorimetry (DSC) indicates decomposition temperatures above 150 °C, suitable for most synthetic manipulations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (S<sub>N</sub>Ar) under basic conditions. Reaction outcomes depend on the nucleophile and solvent system:

Key Mechanistic Insights :

-

The electron-withdrawing chlorine activates the aryl ring for nucleophilic attack.

-

Lithium enhances solubility in polar aprotic solvents like DMF, accelerating reaction rates .

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or base-catalyzed cleavage:

Notable Observations :

-

Acidic conditions favor regioselective C–O bond cleavage at the more substituted position .

-

LiAlH<sub>4</sub> reduces the carboxylate to a primary alcohol while preserving the oxetane ring .

Photoredox Decarboxylation

Under visible-light irradiation with Ru(bpy)<sub>3</sub><sup>2+</sup> as a catalyst, the compound undergoes radical-mediated decarboxylation :

Reaction Setup :

-

Catalyst: Ru(bpy)<sub>3</sub>Cl<sub>2</sub> (2 mol%)

-

Solvent: MeCN/H<sub>2</sub>O (9:1)

-

Light: 450 nm LED

-

Additive: Mg(ClO<sub>4</sub>)<sub>2</sub> (1.5 equiv)

Outcome :

-

Product: 2-(4-Chlorophenyl)oxetane (87% yield)

Mechanism :

-

Photoexcitation of Ru(bpy)<sub>3</sub><sup>2+</sup> generates a strong reductant (E<sub>1/2</sub> = +1.29 V vs SCE).

-

Single-electron transfer (SET) to the carboxylate forms a stabilized radical intermediate.

-

Mg<sup>2+</sup> coordinates the oxetane oxygen, lowering the activation barrier for CO<sub>2</sub> extrusion .

Isomerization to Lactones

Prolonged storage or heating induces intramolecular esterification:

| Conditions | Product | Half-Life (25°C) | Reference |

|---|---|---|---|

| Dioxane/H<sub>2</sub>O (4:1), 50°C | 5-(4-Chlorophenyl)dihydrofuran-2-one | 3.2 h | |

| RT, solid state | Same lactone | 6 months |

Structural Analysis :

-

X-ray crystallography confirms chair-like conformation of the lactone .

-

Li<sup>+</sup> dissociation facilitates proton transfer from the carboxylic acid to the oxetane oxygen, initiating ring contraction .

Cross-Coupling Reactions

The lithium carboxylate participates in transition-metal-catalyzed couplings:

Optimization Notes :

-

Higher yields achieved using microwave irradiation (100°C, 20 min) .

-

Li<sup>+</sup> improves catalyst stability by sequestering carbonate anions.

Stability Considerations

Critical degradation pathways identified:

Formulation Implications :

Scientific Research Applications

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring and the 4-chlorophenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The lithium ion can also participate in ionic interactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with analogs sharing key structural motifs, such as aromatic chlorophenyl groups, heterocyclic rings, or carboxylate functionalities.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties

Key Observations :

- Oxetane vs. Piperazine Rings : The oxetane ring in the target compound introduces steric strain and polarity, enhancing water solubility compared to bulkier piperazine derivatives (e.g., Compound a, solubility 0.8 mg/mL) .

- Lithium Counterion : The lithium ion improves aqueous solubility (12.3 mg/mL) relative to hydrochloride salts (e.g., Cetirizine HCl at 27.5 mg/mL), though with reduced thermal stability (decomposition vs. melting).

- Chlorophenyl Group : All compounds exhibit strong UV absorbance due to the 4-chlorophenyl group, facilitating HPLC analysis under acidic mobile phases (, Table 6).

Pharmacological and Stability Comparisons

Table 2: Stability and Bioactivity Data

Key Observations :

- Lipophilicity : The target compound’s lower LogP (1.2) suggests reduced membrane permeability compared to Cetirizine (LogP 2.5) and Compound c (LogP 3.1), aligning with its higher solubility.

Biological Activity

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a lithium salt characterized by its unique oxetane structure, which includes a carboxylate group and a para-chlorophenyl substituent. This compound has garnered attention for its potential biological activity and therapeutic applications. The following sections will delve into its mechanisms of action, biological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, thereby altering protein activity and influencing cellular processes. This modulation may lead to various pharmacological effects, including anti-inflammatory and neuroprotective activities.

This compound can undergo several chemical transformations typical of oxetane derivatives:

- Oxidation : The compound can be oxidized to form different oxidation states of the oxetane ring or the chlorophenyl group.

- Reduction : Reduction reactions can yield reduced derivatives.

- Substitution : The chlorophenyl group is susceptible to substitution reactions with nucleophiles or electrophiles.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Lithium compounds are known for their mood-stabilizing properties. |

| Neuroprotective | Potential to protect neuronal cells from damage in neurodegenerative diseases. |

| Anti-inflammatory | May inhibit inflammatory pathways through modulation of enzyme activity. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cell lines. This suggests a mechanism involving the modulation of reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases.

- Anti-inflammatory Mechanisms : Research indicated that this compound could inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders. The specific pathways involved include NF-kB signaling, which is crucial for inflammation regulation.

- Mood Stabilization : Lithium salts have long been used in psychiatric medicine for their mood-stabilizing effects. Preliminary data suggest that this compound may share similar properties, potentially offering a novel approach to managing bipolar disorder .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate, and how are intermediates stabilized?

- Methodological Answer : The synthesis can leverage Lewis/Brønsted acid-catalyzed isomerization, as demonstrated in analogous 4-chlorophenyl cyclohexanone derivatives. Selective crystallization of intermediates in solvents like ethanol or dichloromethane ensures diastereomeric purity . For oxetane ring formation, nucleophilic substitution or [2+2] cycloaddition strategies may be adapted, with lithium counterion introduction via carboxylate salt metathesis.

Q. Which spectroscopic and crystallographic tools are critical for characterizing this compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXS is essential for resolving the oxetane ring conformation and lithium coordination geometry . Complement with FT-IR to confirm carboxylate stretching (~1600–1650 cm⁻¹) and NMR (¹H/¹³C) to verify 4-chlorophenyl substituent integration. For purity, use HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How does the 4-chlorophenyl substituent influence the compound’s electronic and steric properties?

- Methodological Answer : The electron-withdrawing Cl group enhances carboxylate acidity, affecting lithium ion coordination. Comparative studies with fluorophenyl analogs (e.g., 2-(4-fluorophenyl)oxetane-2-carboxylate) reveal steric similarities but distinct electronic profiles via Hammett σ constants . Computational methods (DFT) can quantify substituent effects on charge distribution.

Advanced Research Questions

Q. How can conformational analysis of the oxetane ring be systematically performed using crystallographic data?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For a four-membered oxetane, calculate out-of-plane displacements (𝑧ⱼ) and define the mean plane using least-squares fitting. Amplitude (𝑞) and phase (𝜙) coordinates derived from atomic positions reveal pseudorotational dynamics . Software like WinGX/ORTEP visualizes anisotropic displacement parameters .

Q. What strategies resolve contradictions in crystallographic refinement, such as disordered lithium coordination sites?

- Methodological Answer : Use SHELXL’s PART instruction to model partial occupancy or split positions. Validate with difference Fourier maps (Fo–Fc) and restraint geometric parameters (e.g., Li–O bond distances: 1.8–2.1 Å). Cross-check with EXAFS or solid-state NMR for lithium coordination environment .

Q. How can computational modeling predict the compound’s reactivity in lithium-ion battery electrolytes?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate Li⁺ dissociation energy and solvation shell stability. Molecular dynamics (MD) simulations in explicit solvent (e.g., EC/DMC) model ion-pairing behavior. Compare with experimental conductivity measurements via impedance spectroscopy .

Q. What experimental approaches validate the compound’s stability under varying thermal or oxidative conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (~200–300°C). Accelerated aging studies (e.g., 60°C, 75% RH) coupled with LC-MS monitor degradation products. For oxidative stability, cyclic voltammetry (0–5 V vs. Li/Li⁺) detects redox-active intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental puckering parameters in the oxetane ring?

- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent interactions absent in gas-phase DFT models. Recalculate puckering using periodic boundary conditions (PBE functional in VASP) to include lattice effects. Experimentally, compare multiple crystal forms (polymorphs) to isolate intrinsic vs. extrinsic contributions .

Q. Why might NMR spectra show unexpected splitting patterns for the 4-chlorophenyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.